molecular formula C15H13BrN4O4 B14497950 2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid CAS No. 64461-70-7

2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid

Cat. No.: B14497950
CAS No.: 64461-70-7
M. Wt: 393.19 g/mol
InChI Key: OVMUOCQZKWNVCC-UHFFFAOYSA-N
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Description

2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers under Lewis acid-mediated conditions to form functionalized pyridazines . The bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrazinylidene moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid involves its interaction with specific molecular targets. The bromophenyl group and hydrazinylidene moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of the bromophenyl group enhances its potential for use in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

64461-70-7

Molecular Formula

C15H13BrN4O4

Molecular Weight

393.19 g/mol

IUPAC Name

2-[[6-(4-bromophenyl)pyridazin-3-yl]hydrazinylidene]pentanedioic acid

InChI

InChI=1S/C15H13BrN4O4/c16-10-3-1-9(2-4-10)11-5-7-13(19-17-11)20-18-12(15(23)24)6-8-14(21)22/h1-5,7H,6,8H2,(H,19,20)(H,21,22)(H,23,24)

InChI Key

OVMUOCQZKWNVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NN=C(CCC(=O)O)C(=O)O)Br

Origin of Product

United States

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